(E)-3-(1H-Indol-4-YL)acrylic acid
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Overview
Description
(E)-3-(1H-Indol-4-YL)acrylic acid is an organic compound that features an indole ring system fused with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-Indol-4-YL)acrylic acid typically involves the condensation of indole derivatives with acrylic acid or its derivatives. One common method is the Knoevenagel condensation, where indole-4-carboxaldehyde reacts with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1H-Indol-4-YL)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-4-carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include indole-4-carboxylic acids, saturated indole derivatives, and various substituted indoles, depending on the specific reaction and conditions used.
Scientific Research Applications
(E)-3-(1H-Indol-4-YL)acrylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of novel materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (E)-3-(1H-Indol-4-YL)acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows for π-π stacking interactions and hydrogen bonding, facilitating binding to active sites. The acrylic acid moiety can participate in additional interactions, enhancing the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.
Indole-3-butyric acid: Another plant hormone with applications in agriculture.
Uniqueness
(E)-3-(1H-Indol-4-YL)acrylic acid is unique due to its combination of the indole ring and acrylic acid moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other indole derivatives.
Properties
Molecular Formula |
C11H9NO2 |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
(E)-3-(1H-indol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO2/c13-11(14)5-4-8-2-1-3-10-9(8)6-7-12-10/h1-7,12H,(H,13,14)/b5-4+ |
InChI Key |
RJBBQOCJVSLAMB-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C=CNC2=C1)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C=CC(=O)O |
Origin of Product |
United States |
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